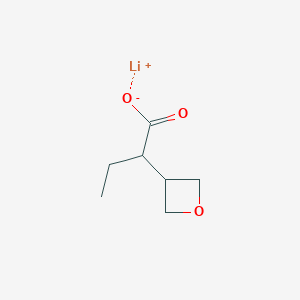

Lithium;2-(oxetan-3-yl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

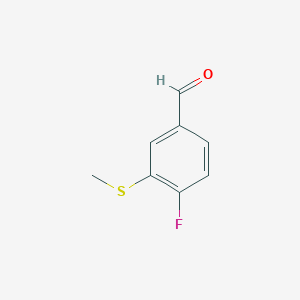

Lithium;2-(oxetan-3-yl)butanoate is a useful research compound. Its molecular formula is C7H11LiO3 and its molecular weight is 150.1. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Tetrameric Cubic Structures and Enolates

The study of lithium enolates provides insights into their structural characteristics and potential applications in organic synthesis. For instance, the tetrameric cubic structures of solvated lithium enolates derived from various ketones have been characterized through X-ray analysis. These structures, based on a Li4O4 cube, highlight the importance of lithium enolates in understanding coordination chemistry and may have implications for synthesis strategies involving lithium compounds (Amstutz, Schweizer, Seebach, & Dunitz, 1981).

Electrochemical Properties and Battery Applications

Lithium compounds play a crucial role in the development of battery materials. Research on cobalt substitution in LiNiO2 electrode materials, for example, has provided valuable information on improving the electrochemical properties of lithium batteries. Such studies contribute to the optimization of lithium-ion batteries by enhancing their capacity and stability, thus supporting the development of more efficient energy storage solutions (Rougier, Saadoune, Gravereau, Willmann, & Delmas, 1996).

Organic Synthesis and Homoenolate Anions

Lithium 3-lithio-3-tosylpropanoate, a specific lithium enolate, showcases the role of lithium compounds in organic synthesis. Its reactivity with electrophiles to yield functionalized propanoic acids or α,β-butenolides underlines the utility of lithium enolates in constructing complex organic molecules. This example demonstrates the versatility of lithium compounds in facilitating various synthetic transformations, making them invaluable tools in organic chemistry (Bonete & Nájera, 1992).

Lithium Fluoride Coatings for Battery Stability

Innovations in lithium metal chemistry, such as the development of conformal lithium fluoride coatings on lithium surfaces, address the challenges of high reactivity and volume change during cycling. This research enhances the understanding of lithium metal's role in next-generation batteries, offering a pathway to more stable and efficient lithium-based energy storage systems (Lin et al., 2017).

作用機序

Target of Action

Oxetane-containing compounds have been known to disrupt protein microtubule functions in cells, which are crucial for cell division (mitosis) .

Mode of Action

Oxetane-containing compounds have been shown to provide rigidification of the overall structure and serve as a hydrogen bond acceptor for a threonine-oh group in the binding pocket . This interaction could potentially influence the compound’s interaction with its targets.

生化学分析

Biochemical Properties

Lithium;2-(oxetan-3-yl)butanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound can act as a ligand for certain enzymes, altering their conformation and activity. It has been observed to interact with proteins involved in signal transduction pathways, potentially modulating their function. The nature of these interactions often involves ionic bonding and hydrogen bonding, which can stabilize or destabilize the biomolecules depending on the context .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In neuronal cells, for example, it has been shown to influence cell signaling pathways, particularly those involved in mood regulation and neuroprotection . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding often involves interactions with amino acid residues in the active site of the enzyme, leading to conformational changes that affect enzyme function. Furthermore, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Initially, the compound may exhibit strong activity, but its effects can diminish as it degrades or is metabolized. Studies have shown that the stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound can lead to adaptive changes in cellular function, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it may have beneficial effects, such as neuroprotection and mood stabilization. At high doses, it can be toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a small increase in dosage can lead to significant changes in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze key steps in these pathways, influencing the flux of metabolites and the overall metabolic balance. For example, it can affect the activity of enzymes involved in the Krebs cycle, leading to changes in energy production and the levels of intermediate metabolites. Additionally, this compound can influence the synthesis and degradation of biomolecules, impacting cellular homeostasis .

特性

IUPAC Name |

lithium;2-(oxetan-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3.Li/c1-2-6(7(8)9)5-3-10-4-5;/h5-6H,2-4H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCMYJGZAKRPJI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

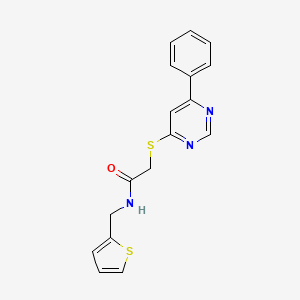

[Li+].CCC(C1COC1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11LiO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-N-isopropyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2927503.png)

![2-bromo-5-[4-(propan-2-yl)phenyl]-1H-imidazole](/img/structure/B2927504.png)

![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)

![7-(tert-butyl)-8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927509.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)